Maculine

Description

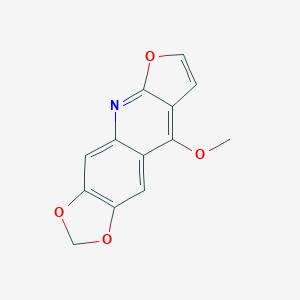

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-15-12-7-2-3-16-13(7)14-9-5-11-10(4-8(9)12)17-6-18-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNYHHBCMOYPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200416 | |

| Record name | 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-89-0 | |

| Record name | Maculine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maculine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maculine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MACULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W5VPJ6AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Maculine: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculine is a furoquinoline alkaloid naturally occurring in various plant species of the Rutaceae family. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and characterization, where available in public literature, are presented. Furthermore, this guide summarizes quantitative biological data and explores the current understanding of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₉NO₄, is a heterocyclic compound featuring a fused furoquinoline core. Its systematic IUPAC name is 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline. The structure is characterized by a methoxy group and a methylenedioxy group attached to the quinoline ring system.

Chemical Structure of this compound:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO₄ | [1][2] |

| Molecular Weight | 243.22 g/mol | [2] |

| IUPAC Name | 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline | [2] |

| CAS Number | 524-89-0 | [1][2] |

| Appearance | Colorless needles | [3] |

| Melting Point | 196-197 °C | [3] |

| Boiling Point (est.) | 386.08 °C | [3] |

| Density (est.) | 1.29 g/cm³ | [3] |

| pKa (predicted) | 7.47 | [3] |

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, primarily antimicrobial and cytotoxic. The following table summarizes the available quantitative data on its bioactivity.

Table 2: Quantitative Biological Activity of this compound

| Activity Type | Test Organism/Cell Line | Measurement | Value | Reference |

| Antibacterial | Bacillus cereus | MIC | 6.2 - 12.5 µg/mL | [4] |

| Antifungal | Candida krusei | MIC | 25 - 50 µg/mL | [4] |

| Antimycobacterial | Mycobacterium smegmatis | MIC | 156.25 µg/mL | [5] |

| Cytotoxicity | Hepatocarcinoma (HepG2) cells | IC₅₀ | 41.56 µM | [6] |

| Cytotoxicity | Colon carcinoma HCT116 (p53-/-) cells | IC₅₀ | 90.66 µM | [6] |

Experimental Protocols

Synthesis of this compound

A synthetic route to this compound has been described by Ohta and Mori. The general scheme is outlined below.

Caption: Synthetic pathway for this compound as described by Ohta and Mori.

Protocol: The synthesis begins with the condensation of 3,4-methylenedioxyaniline with diethyl (2-benzyloxyethyl)malonate to yield 3-(2-benzyloxyethyl)-4-hydroxy-6,7-methylenedioxycarbostyril[1]. This intermediate is then methylated using diazomethane. The resulting 4-methoxy derivative undergoes cyclization in the presence of polyphosphoric acid to form the dihydrofuroquinoline ring system[1]. Finally, dehydrogenation with N-bromosuccinimide affords this compound[1].

Isolation of this compound

This compound is naturally found in various plants of the Rutaceae family, including Flindersia maculosa, Esenbeckia grandiflora, and Zanthoxylum tingoassuiba[1][2]. A general protocol for its isolation from plant material is as follows:

Caption: A generalized workflow for the isolation of this compound from plant sources.

Protocol: Dried and powdered plant material (e.g., bark, leaves, or roots) is subjected to extraction with a suitable solvent such as methanol or hexane[1]. The resulting crude extract is then typically partitioned between immiscible solvents to achieve a preliminary separation of compounds based on polarity. The fraction containing this compound is then subjected to column chromatography, usually on silica gel, with a gradient of solvents of increasing polarity to elute the compounds[1]. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are combined and may require further purification by techniques such as preparative TLC or recrystallization to yield the pure compound[1].

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants would be detailed here from primary literature. |

| ¹³C NMR | Specific chemical shifts for each carbon atom would be listed here from primary literature. |

| HRMS | The exact mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be provided here from primary literature. |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the biological activities of this compound is not yet fully elucidated. However, as a furoquinoline alkaloid, its activity may be attributed to its ability to intercalate with DNA, a mechanism proposed for other compounds in this class[2]. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

There is currently no specific information available in the reviewed literature regarding the direct interaction of this compound with or modulation of specific cellular signaling pathways. Further research is required to determine the molecular targets and signaling cascades affected by this compound.

Caption: A generalized and postulated mechanism of action for the cytotoxic effects of furoquinoline alkaloids.

Conclusion

This compound is a furoquinoline alkaloid with a well-defined chemical structure and demonstrated antimicrobial and cytotoxic activities. While synthetic and isolation methodologies have been established, a deeper understanding of its mechanism of action and its effects on cellular signaling pathways is needed to fully assess its therapeutic potential. Further research to obtain more extensive quantitative biological data and detailed spectroscopic information is warranted to advance the development of this compound as a potential lead compound in drug discovery.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Macrolide Action in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of macrolide antibiotics in bacteria. It provides a comprehensive overview of their molecular interactions, the signaling pathways they disrupt, and the experimental methodologies used to investigate their antibacterial effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] Erythromycin, the progenitor of this class, was first discovered in 1952 and has since been followed by the development of numerous semi-synthetic derivatives, including azithromycin and clarithromycin, which offer improved pharmacokinetic properties and a broader spectrum of activity.[1] Macrolides are clinically significant for treating various bacterial infections, particularly in patients with penicillin allergies.[1] They are effective against a range of Gram-positive bacteria and some Gram-negative organisms.[1][3]

The Primary Target: The Bacterial Ribosome

The antibacterial activity of macrolides stems from their ability to inhibit protein synthesis in bacteria.[2][4] They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[3][4] This binding is reversible and highly specific to bacterial ribosomes, which contributes to their favorable safety profile in humans.[2][3]

The Macrolide Binding Site

Macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6] This tunnel serves as a conduit for the elongating polypeptide chain to exit the ribosome. The binding site is located near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[5][7] The interaction is primarily with the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically with nucleotides in domain V and domain II.[5] Key residues involved in this interaction include A2058 and A2059.[8] Mutations in ribosomal proteins L4 and L22 can also confer resistance, likely by allosterically affecting the rRNA conformation of the binding site.[5]

Mechanism of Protein Synthesis Inhibition

Initially, it was believed that macrolides act as simple "plugs" in the ribosomal exit tunnel, physically obstructing the passage of all elongating polypeptide chains.[6][9] However, more recent evidence suggests a more nuanced, context-dependent mechanism of action.[6][7]

Macrolides selectively inhibit the translation of a subset of cellular proteins.[6][9] The inhibitory effect is dependent on the amino acid sequence of the nascent polypeptide chain.[6][7] The ribosome, with a macrolide bound in the NPET, experiences difficulty in catalyzing the formation of peptide bonds between specific combinations of amino acids.[7] This leads to ribosome stalling and premature dissociation of the peptidyl-tRNA from the ribosome.[10] This selective inhibition makes macrolides modulators of translation rather than global inhibitors.[6][9]

The following diagram illustrates the signaling pathway of macrolide-induced inhibition of protein synthesis.

Caption: Mechanism of macrolide-induced inhibition of bacterial protein synthesis.

Bacterial Resistance to Macrolides

The clinical efficacy of macrolides is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance are:

-

Target Site Modification: This is the most common mechanism and involves the methylation of an adenine residue (A2058) in the 23S rRNA by Erm methyltransferases.[11][12] This modification reduces the binding affinity of macrolides to the ribosome.[11][13] This can be either inducible or constitutive.[13]

-

Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[11][14] The mef (macrolide efflux) and msr (macrolide-streptogramin B resistance) genes encode for such pumps.[12][14]

-

Enzymatic Inactivation: Some bacteria produce enzymes, such as esterases or phosphotransferases, that can inactivate macrolide antibiotics by modifying their chemical structure.[11][14]

The following diagram illustrates the main mechanisms of bacterial resistance to macrolides.

Caption: Major mechanisms of bacterial resistance to macrolide antibiotics.

Quantitative Data on Macrolide Activity

The antibacterial potency of macrolides is quantified using various parameters, including Minimum Inhibitory Concentration (MIC) and dissociation constants (KD).

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrolides against Various Bacteria

| Antibiotic | Bacterium | MIC (µg/mL) | Reference |

| Miokamycin | Staphylococcus (MLSB inducible) | 1-2 | [15] |

| Miokamycin | Streptococci (Erythromycin-susceptible) | 0.12-0.5 | [15] |

| Miokamycin | Pneumococci (Erythromycin-susceptible) | 0.12-0.5 | [15] |

| Miokamycin | Enterococci (Erythromycin-susceptible) | 0.5-2 | [15] |

| Miokamycin | Haemophilus spp. | 32 (mode) | [15] |

| Miokamycin | Neisseria spp. | 0.5-1 (mode) | [15] |

| Miokamycin | B. catarrhalis | 1 (mode) | [15] |

| Miokamycin | L. pneumophila | 0.06 (mode) | [15] |

| Miokamycin | C. perfringens | 1 (mode) | [15] |

| Miokamycin | B. fragilis | 1 (mode) | [15] |

| Erythromycin | S. pneumoniae (with erm(B) gene) | 2 to >256 | [16] |

| Azithromycin | S. pneumoniae (with erm(B) gene) | 8 to >256 | [16] |

| Erythromycin | S. pneumoniae (with mef(A) gene) | 1 to 32 | [16] |

| Azithromycin | S. pneumoniae (with mef(A) gene) | 3 to >256 | [16] |

| Erythromycin | Multi-drug resistant Gram-negative bacteria (with phentolamine) | MIC reduced 8-64 fold | [17] |

| Clarithromycin | Multi-drug resistant Gram-negative bacteria (with phentolamine) | MIC reduced 8-64 fold | [17] |

| Azithromycin | Multi-drug resistant Gram-negative bacteria (with phentolamine) | MIC reduced 8-64 fold | [17] |

Table 2: Dissociation Constants (KD) of Macrolides for Bacterial Ribosomes

| Compound | Ribosome Source | KD (nM) | Reference |

| Erythromycin A | E. coli | 3.6 ± 1.3 | [18] |

| Dirithromycin | T. thermophilus 70S | 5 ± 1 | [19] |

| Erythromycin | T. thermophilus 70S | 8 ± 2 | [19] |

| Dirithromycin | E. coli 70S | 1.6 ± 0.5 | [19] |

| Erythromycin | E. coli 70S | 2.6 ± 0.6 | [19] |

| [14C]-Erythromycin | S. pneumoniae | - | [20] |

| [14C]-Solithromycin | S. pneumoniae | - | [20] |

Note: The reference for the S. pneumoniae KD values did not provide a specific numerical value in the abstract.

Key Experimental Protocols

The study of macrolide mechanism of action relies on a variety of biochemical and microbiological assays.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Prepare a series of twofold dilutions of the macrolide antibiotic in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[17]

Ribosome Binding Assays

Purpose: To measure the binding affinity of macrolides to bacterial ribosomes.

6.2.1. Fluorescence Polarization (FP) Assay:

-

Label a macrolide (e.g., erythromycin) with a fluorescent probe (e.g., BODIPY).

-

Incubate a fixed concentration of the fluorescently labeled macrolide with varying concentrations of bacterial ribosomes.

-

Measure the fluorescence polarization. The binding of the smaller fluorescent macrolide to the larger ribosome results in a slower rotation and an increase in polarization.

-

For competition assays, incubate the ribosome and fluorescent macrolide with varying concentrations of an unlabeled competitor macrolide. The displacement of the fluorescent macrolide by the unlabeled compound results in a decrease in polarization.

-

The data can be used to calculate the dissociation constant (KD).[18][19]

6.2.2. Filter Binding Assay:

-

Use a radiolabeled macrolide (e.g., [3H]erythromycin).

-

Incubate the radiolabeled macrolide with bacterial ribosomes.

-

Pass the mixture through a filter that retains the large ribosome-ligand complexes but allows the smaller, unbound ligand to pass through.

-

Measure the radioactivity retained on the filter to quantify the amount of bound macrolide.[18]

In Vitro Translation Inhibition Assay

Purpose: To measure the inhibitory effect of macrolides on protein synthesis in a cell-free system.

Methodology:

-

Utilize a cell-free transcription-translation system (e.g., PURExpress).

-

Use a DNA or mRNA template encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP).

-

Set up reactions with and without varying concentrations of the macrolide antibiotic.

-

Incubate the reactions to allow for protein synthesis.

-

Measure the activity or fluorescence of the reporter protein. A decrease in signal in the presence of the macrolide indicates inhibition of translation.

-

The 50% inhibitory concentration (IC50) can be determined by plotting the signal as a function of macrolide concentration.[21][22][23]

The following diagram outlines a general workflow for an in vitro translation inhibition assay.

Caption: General workflow for an in vitro translation inhibition assay.

Conclusion

Macrolide antibiotics remain a cornerstone in the treatment of bacterial infections. Their intricate, context-dependent mechanism of action, centered on the selective inhibition of bacterial protein synthesis, continues to be an active area of research. A thorough understanding of their interaction with the bacterial ribosome and the mechanisms by which bacteria develop resistance is paramount for the development of novel and more effective antimicrobial agents. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of these and other ribosome-targeting antibiotics.

References

- 1. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 2. Macrolide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Macrolide Binding Site on the Bacterial Ribosome: Ingenta Connect [ingentaconnect.com]

- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 10. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. One moment, please... [microbeonline.com]

- 15. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phentolamine Significantly Enhances Macrolide Antibiotic Antibacterial Activity against MDR Gram-Negative Bacteria [mdpi.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Maculine: A Technical Guide to Natural Sources, Biosynthesis, and Isolation of a Promising Furoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the furoquinoline alkaloid Maculine. It details its primary natural sources within the plant kingdom, outlines a representative, detailed protocol for its isolation, and presents its biosynthetic pathway. Quantitative data on closely related, co-occurring furoquinoline alkaloids are provided to offer a contextual framework for extraction and yield studies.

Natural Occurrences of this compound

This compound, with the chemical name 9-methoxy[1][2]dioxolo[4,5-g]furo[2,3-b]quinoline, is a secondary metabolite primarily found in plants belonging to the Rutaceae family . This family is a rich source of various alkaloid structures. This compound has been successfully isolated from several genera, indicating its distribution across different species within this family.

Key plant species identified as natural sources of this compound include:

-

Genus Flindersia : Notably, Flindersia maculosa, commonly known as Leopardwood, has been identified as a significant source. This compound has been isolated from both the bark and leaves of this species.

-

Genus Helietta : The bark of Helietta apiculata and the stems of Helietta parvifolia are confirmed sources of this compound.[2]

-

Genus Zanthoxylum : this compound has been isolated from the roots of Zanthoxylum tingoassuiba.[3]

The presence of this compound is often alongside other prominent furoquinoline alkaloids such as skimmianine, dictamnine, kokusaginine, and flindersiamine.

Quantitative Analysis of Furoquinoline Alkaloids in Rutaceae Species

While specific quantitative yield data for this compound is not extensively documented in publicly available literature, studies on co-occurring furoquinoline alkaloids provide valuable benchmarks for expected yields from Rutaceae plant material. The following table summarizes the concentration of major furoquinoline alkaloids isolated from various species, offering a proxy for the potential yields when targeting this compound.

| Alkaloid | Plant Species | Plant Part / Culture | Extraction/Analysis Method | Concentration / Yield |

| γ-Fagarine | Ruta montana | In vitro culture | HPLC | Up to 305.4 mg/100 g Dry Mass[2] |

| Skimmianine | Ruta montana | In vitro culture | HPLC | Up to 233.7 mg/100 g Dry Mass[2] |

| γ-Fagarine | Ruta corsica | In vitro culture (Bioreactor) | HPLC | Up to 448.3 mg/100 g Dry Weight[4] |

| Dictamnine | Ruta corsica | In vitro culture (Bioreactor) | HPLC | Up to 9.9 mg/100 g Dry Weight[4] |

| Skimmianine | Ruta corsica | In vitro culture (Bioreactor) | HPLC | Up to 48.0 mg/100 g Dry Weight[4] |

Biosynthesis of Furoquinoline Alkaloids

The biosynthesis of furoquinoline alkaloids like this compound is a multi-step process originating from the primary metabolite, anthranilic acid, a derivative of the shikimate pathway.[1] The general pathway involves the formation of the core quinoline ring system, followed by prenylation and subsequent cyclization to form the characteristic furan ring.

The key stages are:

-

Quinolone Formation : Anthranilic acid condenses with malonyl-CoA and undergoes cyclization to form 2,4-dihydroxyquinoline.

-

Prenylation : A dimethylallyl group (prenyl group), derived from the mevalonate pathway, is attached to the C-3 position of the quinoline ring. This is a critical step leading to the furan ring precursor.

-

Furan Ring Formation : The prenyl side chain undergoes oxidative cyclization to form the dihydrofuran ring, which is subsequently dehydrogenated to create the aromatic furan ring, resulting in the parent furoquinoline scaffold, dictamnine.

-

Structural Diversification : The dictamnine scaffold undergoes various substitutions, such as hydroxylation, methoxylation, and methylenedioxy bridge formation on the benzene portion of the quinoline ring, to yield a variety of specific alkaloids, including this compound.

Experimental Protocols: Isolation and Purification

While a specific, published protocol for this compound was not identified, the following methodology for the isolation of the structurally similar furoquinoline alkaloid, dictamnine , from Dictamnus dasycarpus provides a relevant and detailed representative procedure. This protocol utilizes modern techniques capable of high efficiency and purity.

Representative Protocol: Isolation of Dictamnine from Dictamnus dasycarpus

This protocol is adapted from a study focused on efficient extraction and purification of active compounds from D. dasycarpus.

4.1.1 Step 1: Plant Material and Supercritical Fluid Extraction (SFE)

-

Preparation : Obtain dried root bark of the source plant (e.g., D. dasycarpus). Grind the material into a fine powder to maximize surface area for extraction.

-

Extraction Vessel : Place 500 g of the ground root bark into a 1 L extraction vessel.

-

SFE Conditions :

-

Pressure : 30 MPa

-

Temperature : 45 °C

-

Solvent : Supercritical CO₂

-

-

Extraction Procedure :

-

Perform a static extraction for 1 hour.

-

Follow with a dynamic extraction for 6.5 hours.

-

-

Crude Extract : Collect the resulting extract after depressurization. This yields a crude extract rich in alkaloids and other lipophilic compounds. From 10 g of this crude extract, 153 mg of dictamnine was obtained via subsequent purification.

4.1.2 Step 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

-

HSCCC System : Utilize a preparative HSCCC instrument.

-

Two-Phase Solvent System : Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 1:0.8:1.3:0.9 . Thoroughly equilibrate the mixture in a separatory funnel and separate the two phases (upper organic phase and lower aqueous phase) prior to use.

-

Stationary Phase : Fill the entire multilayer coiled column of the HSCCC with the upper phase (stationary phase).

-

Mobile Phase : Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

Rotation Speed : Set the apparatus to rotate at 800 rpm.

-

Sample Injection : Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), dissolve 1.0 g of the crude SFE extract in a mixture of the upper and lower phases (1:1 v/v) and inject it into the column.

-

Fraction Collection : Continuously monitor the effluent from the column outlet with a UV detector and collect fractions based on the resulting chromatogram.

-

Compound Identification : Analyze the collected fractions containing the purified compounds using HPLC, ESI-MS, and NMR to confirm the identity and purity of dictamnine (and by extension, other target furoquinoline alkaloids like this compound). Using this one-step HSCCC separation, 47 mg of dictamnine with 99.2% purity was obtained from 1.0 g of the crude extract.

Conclusion

This compound is a readily available furoquinoline alkaloid within several genera of the Rutaceae family, particularly Flindersia, Helietta, and Zanthoxylum. While quantitative data for this compound itself is sparse, analysis of related compounds suggests that yields are sufficient for research and development purposes, especially with modern extraction and purification techniques. The biosynthetic pathway is well-understood, originating from anthranilic acid. The provided representative protocol using supercritical fluid extraction coupled with high-speed counter-current chromatography offers an efficient, scalable, and high-purity method for isolating this compound and related alkaloids for further study in drug discovery and development.

References

The Putative Biosynthesis of Maculine in Rutaceae: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculine, a furoquinoline alkaloid found in plants of the Rutaceae family, particularly within the genus Flindersia, possesses a characteristic methylenedioxy bridge that contributes to its chemical properties and potential biological activity. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, significant insights can be drawn from the well-established biosynthesis of related furoquinoline and benzylisoquinoline alkaloids. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, precursor molecules, and intermediates. The proposed pathway is based on the known biosynthesis of the furoquinoline core, followed by the formation of the distinctive methylenedioxy bridge, a reaction catalyzed by specific cytochrome P450 enzymes in other alkaloid pathways. This document provides a foundational framework for future research aimed at the complete elucidation and potential biotechnological production of this compound.

Introduction

The Rutaceae family is a rich source of diverse secondary metabolites, including a wide array of alkaloids with significant pharmacological potential. Among these, the furoquinoline alkaloids represent a substantial class characterized by a furan ring fused to a quinoline core. This compound, chemically known as 9-methoxy[1][2]dioxolo[4,5-g]furo[2,3-b]quinoline, is a member of this class, distinguished by the presence of a methylenedioxy bridge.[2] This structural feature is common to several bioactive natural products and is known to influence their biological activity. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, derivatization, and the development of novel therapeutic agents.

This whitepaper presents a detailed, albeit putative, biosynthetic pathway for this compound. The proposed pathway is a composite, drawing from established biosynthetic routes of other furoquinoline alkaloids and the known enzymatic mechanisms for the formation of the methylenedioxy bridge in other plant alkaloids.

The General Biosynthetic Pathway of Furoquinoline Alkaloids

The biosynthesis of the furoquinoline alkaloid scaffold is initiated from the primary metabolite, anthranilic acid , derived from the shikimate pathway. The subsequent steps are conserved across many Rutaceae species for the production of various furoquinoline alkaloids.

Formation of the Quinolone Core

The initial step involves the condensation of anthranilic acid with malonyl-CoA to form a polyketide intermediate, which then cyclizes to yield 4-hydroxy-2-quinolone .[3] This reaction is catalyzed by a type III polyketide synthase.

Prenylation of the Quinolone Core

The 4-hydroxy-2-quinolone intermediate then undergoes prenylation at the C-3 position. This reaction is catalyzed by a prenyltransferase, which transfers a dimethylallyl pyrophosphate (DMAPP) group to the quinolone ring, forming 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone .[3]

Formation of the Furan Ring

The formation of the furan ring is a critical step in the biosynthesis of all furoquinoline alkaloids. This is believed to occur through the oxidative cyclization of the prenyl side chain of 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone. This cyclization leads to the formation of a key intermediate, platydesmine .[4] Subsequent dehydration of platydesmine yields the fundamental furoquinoline scaffold, dictamnine .[4][5] Tracer feeding experiments have confirmed that dictamnine is an efficient precursor for more complex furoquinoline alkaloids like skimmianine.[2][5]

Proposed Biosynthesis of this compound

Building upon the general furoquinoline pathway, the biosynthesis of this compound is proposed to involve subsequent hydroxylation, methylation, and the formation of the characteristic methylenedioxy bridge.

Hydroxylation and Methylation

Following the formation of the dictamnine core, a series of hydroxylation and methylation reactions are proposed to occur on the benzene ring of the quinoline moiety. These reactions are likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively. The precise order of these modifications leading to the specific substitution pattern of this compound has not been determined experimentally. However, based on the structure of this compound, it is hypothesized that hydroxylation occurs at positions 7 and 8, followed by methylation at one of these positions.

Formation of the Methylenedioxy Bridge

The defining step in the biosynthesis of this compound is the formation of the methylenedioxy bridge from two adjacent hydroxyl groups or a hydroxyl and a methoxy group on the aromatic ring. In the biosynthesis of other alkaloids, such as berberine and sanguinarine, this reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP719 family.[4][6] These enzymes are known as methylenedioxy bridge-forming enzymes.

The proposed mechanism involves the oxidation of a methoxy group to a hydroxymethyl group, followed by an intramolecular cyclization with an adjacent hydroxyl group to form the five-membered dioxole ring. Therefore, it is highly probable that a CYP719 family enzyme is responsible for the formation of the methylenedioxy bridge in this compound from a dihydroxylated or a hydroxy-methoxylated furoquinoline precursor.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, from the central precursor anthranilic acid to the final product.

Caption: Proposed biosynthetic pathway of this compound in Rutaceae plants.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experiments would be required. The following outlines key experimental methodologies that could be employed.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Protocol:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as [¹³C]-anthranilic acid, [¹³C]- or [²H]-DMAPP, and [¹³C]- or [¹⁸O]-labeled furoquinoline intermediates (e.g., dictamnine).

-

Plant Material: Utilize cell suspension cultures or hairy root cultures of a this compound-producing plant, such as Flindersia maculosa.

-

Feeding Experiment: Introduce the labeled precursors into the culture medium.

-

Extraction and Analysis: After a suitable incubation period, extract the alkaloids from the plant material. Purify this compound using chromatographic techniques (e.g., HPLC).

-

Detection: Analyze the purified this compound using Mass Spectrometry (MS) to determine the incorporation of the isotopic label and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the position of the label.[7]

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the pathway.

Protocol:

-

Protein Extraction: Extract total protein from the this compound-producing plant tissue.

-

Enzyme Assay: Incubate the protein extract with the putative substrates (e.g., 4-hydroxy-2-quinolone and DMAPP for the prenyltransferase assay; a dihydroxylated furoquinoline precursor for the methylenedioxy bridge-forming enzyme assay).

-

Product Detection: Analyze the reaction mixture for the formation of the expected product using HPLC or LC-MS.

-

Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques.

-

Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Gene Discovery and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Protocol:

-

Transcriptome Analysis: Perform RNA-sequencing on this compound-producing and non-producing tissues or elicited cell cultures to identify candidate genes that are co-expressed with this compound production.

-

Gene Cloning: Clone the full-length cDNAs of candidate genes (e.g., polyketide synthases, prenyltransferases, cytochrome P450s).

-

Heterologous Expression: Express the cloned genes in a suitable host system (e.g., E. coli, yeast, or insect cells).

-

Functional Assay: Perform enzyme assays with the recombinant proteins to confirm their catalytic activity.

Quantitative Data

Currently, there is no published quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates. The table below is a template for how such data could be presented once it becomes available through the experimental approaches outlined above.

| Enzyme (Putative) | Substrate | Product | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Polyketide Synthase | Anthranilic acid, Malonyl-CoA | 4-Hydroxy-2-quinolone | - | - | - | To be determined |

| Prenyltransferase | 4-Hydroxy-2-quinolone, DMAPP | 4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone | - | - | - | To be determined |

| CYP719-like Enzyme | Dihydroxylated Furoquinoline | This compound | - | - | - | To be determined |

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in the proposed biosynthetic pathway and a typical experimental workflow for its elucidation.

Caption: Logical flow of the proposed this compound biosynthesis.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this whitepaper provides a robust framework for initiating detailed investigations into its formation in Rutaceae plants. While the early steps of furoquinoline alkaloid biosynthesis are relatively well understood, the specific enzymes responsible for the late-stage modifications leading to this compound, particularly the formation of the methylenedioxy bridge, remain to be identified and characterized. The experimental approaches outlined herein, including isotopic labeling, enzyme assays, and gene discovery, will be instrumental in validating this proposed pathway.

A complete understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives. Metabolic engineering of microbial or plant-based systems could provide a sustainable source of this and other structurally complex alkaloids for drug discovery and development. Future research should focus on the isolation and characterization of the key enzymes from Flindersia species to confirm their roles in this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Convergent evolution of berberine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Furoquinoline Alkaloids: A Comprehensive Technical Review of Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoquinoline alkaloids represent a significant class of natural products, predominantly found in the Rutaceae family of plants. Their characteristic heterocyclic structure, consisting of a furan ring fused to a quinoline core, is the basis for their diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current state of research on furoquinoline alkaloids, with a focus on their therapeutic potential. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Notable members of this alkaloid group include dictamnine, skimmianine, kokusaginine, and γ-fagarine, all of which have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiplatelet activities.[1][2]

Data Presentation: Quantitative Analysis of Therapeutic Potential

The therapeutic efficacy of various furoquinoline alkaloids has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for key alkaloids across different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity of Furoquinoline Alkaloids

| Alkaloid | Cell Line | Activity | IC50 Value | Reference(s) |

| Dictamnine | HeLa | Cytotoxic | 12.6 µM | [1] |

| KB | Cytotoxic | 103 µM | [1] | |

| Skimmianine | HeLa | Cytotoxic | 12.8 µg/mL | [1] |

| HT-29 (Colon Cancer) | Cytotoxic | 1.5 µM | [1] | |

| γ-Fagarine | HeLa | Cytotoxic | <50.0 µM | [1] |

| Haplophine | HeLa | Cytotoxic | <50.0 µM | [1] |

| 7-Isopentenyloxy-γ-fagarine | Raji (Lymphoma) | Cytotoxic | 1.5 µg/mL | [1] |

| Jurkat (Leukemia) | Cytotoxic | 3.6 µg/mL | [1] | |

| MCF-7 (Breast Cancer) | Cytotoxic | 15.5 µg/mL | [1] | |

| Confusameline | P-388 | Cytotoxic | 0.03 µg/mL | [1] |

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids

| Alkaloid | Assay | Inhibition | IC50 Value | Reference(s) |

| Skimmianine | LPS-induced NO production in BV2 cells | Nitric Oxide Production | 7.0 µM | [1] |

| Preskimmianine | LPS-induced NO production in BV-2 microglial cells | Nitric Oxide Production | <5.0 µM | |

| Dasycarine A (and other isolated alkaloids) | LPS-induced NO production in BV-2 microglial cells | Nitric Oxide Production | 7.8-28.4 µM |

Table 3: Antimicrobial and Antifungal Activity of Furoquinoline Alkaloids

| Alkaloid/Extract | Microorganism | Activity | MIC Value | Reference(s) |

| Lecomtequinoline A | E. coli, B. subtilis, P. agarici, M. luteus, S. warneri | Antibacterial | 11.1-18.7 µg/mL | [3] |

| Dictamnine | Bacillus subtilis, Pseudomonas aeruginosa | Antibacterial | 32-64 µg/mL | [1] |

| Robustine | Enterococcus faecalis | Antibacterial | 5.37 µg/mL | [1] |

| γ-Fagarine, Maculine, Flindersiamine | Bacillus cereus | Antibacterial | 6.2-12.5 µg/mL | [1] |

| Dictamnine, γ-Fagarine, this compound, Flindersiamine, Kokusaginine | Candida krusei | Antifungal | 25-50 µg/mL | [1] |

| Crude extracts of Vepris lecomteana | E. coli, B. subtilis, P. agarici, M. luteus, S. warneri | Antibacterial | 10.1-20.5 µg/mL | [3] |

Table 4: Antiviral and Other Biological Activities of Furoquinoline Alkaloids

| Alkaloid | Target/Assay | Activity | IC50/EC50 Value | Reference(s) |

| γ-Fagarine | Hepatitis C Virus (HCV) | Antiviral | 20.4 µg/mL | [1][4] |

| Kokusaginine | Hepatitis C Virus (HCV) | Antiviral | 6.4 µg/mL | [1] |

| γ-Fagarine, Haplophine, (+)-Platydesmine | HIV-1 | Antiviral | <5.85 µM | [1] |

| Skimmianine | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | [5] |

| 1-Hydroxyrutaecarpine | Platelet Aggregation (AA induced) | Antiplatelet | ~1-2 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of furoquinoline alkaloids.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Cell Seeding:

-

Harvest and count the cells of the desired cancer cell line.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]

-

-

Treatment with Furoquinoline Alkaloids:

-

Prepare stock solutions of the test alkaloids in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the alkaloids in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloids. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the alkaloid concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability.

-

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][7]

-

Animal Preparation:

-

Use healthy adult rodents (rats or mice) of a specific strain and weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.[7]

-

-

Compound Administration:

-

Divide the animals into groups (e.g., control, standard drug, and test groups with different doses of the furoquinoline alkaloid).

-

Administer the test alkaloid and the standard anti-inflammatory drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle only.[8]

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage of increase in paw volume for each group at each time point.

-

Determine the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum:

-

Culture the test microorganisms (bacteria or fungi) on an appropriate agar medium.

-

Prepare a suspension of the microorganism in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[9]

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the furoquinoline alkaloid to the first well and perform serial two-fold dilutions across the plate.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no alkaloid) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.[10]

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of furoquinoline alkaloids are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Dictamnine has been shown to exert its anticancer effects by targeting the c-Met receptor, which leads to the downregulation of the PI3K/AKT/mTOR and MAPK signaling pathways.[1]

References

- 1. Dictamnine, a novel c-Met inhibitor, suppresses the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. researchhub.com [researchhub.com]

- 7. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 9. A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Maculine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculine, a furoquinoline alkaloid prevalent in the Rutaceae family, is a secondary metabolite of growing interest within the scientific community. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, alongside a detailed examination of the compound's pharmacological properties and mechanisms of action. This document synthesizes available quantitative data, outlines experimental protocols for isolation and analysis, and visualizes key signaling pathways to support further research and drug development endeavors.

Introduction

For centuries, traditional medicine systems across the globe have utilized plants from the Rutaceae family to treat a wide array of ailments. These plants are rich sources of bioactive compounds, among which are the furoquinoline alkaloids. This compound, a prominent member of this class, has been identified in various genera, including Dictamnus, Skimmia, and Esenbeckia. Ethnobotanical records suggest the use of these plants for conditions ranging from inflammatory disorders and skin diseases to infectious ailments and fevers. This guide delves into the scientific basis of these traditional uses by focusing on the pharmacology of this compound, its quantitative distribution in key plant species, and the molecular pathways it modulates.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of plants known to contain this compound provide a valuable starting point for modern pharmacological investigation. While traditional knowledge does not single out this compound as the sole active principle, the documented uses often correlate with the known biological activities of furoquinoline alkaloids.

Dictamnus albus (Burning Bush)

Dictamnus albus, commonly known as the burning bush, has a long history of use in traditional Chinese medicine and European folk medicine.[1][2][3]

-

Dermatological Conditions: The plant has been traditionally used to address various skin ailments, including eczema and scabies.[1][2][3] Its anti-inflammatory and antimicrobial properties are believed to contribute to these effects.

-

Female Reproductive Health: It has been employed to address female complaints and constipation.[3]

-

Other Traditional Uses: Dictamnus albus has also been used for nervous complaints, intermittent fevers, and rheumatic pain.[2][3]

Skimmia Species

Various species of the genus Skimmia are utilized in the traditional medicine systems of the Himalayan region. Skimmia anquetilia is particularly noteworthy for its diverse applications.[4]

-

Inflammatory and Pain-Related Conditions: Traditionally used to treat rheumatism, fever, and inflammation.[4]

-

Infections and Bites: The plant has been used as an antidote for snake and scorpion bites.[5]

-

General Ailments: It is also employed in the treatment of headaches and smallpox.[6]

Esenbeckia Species

Information on the traditional uses of Esenbeckia species is more limited, but some applications have been documented.

-

Esenbeckia grandiflora : This plant is utilized as a medicinal plant for treating various ailments, although specific conditions are not extensively detailed in readily available literature.[2]

-

Esenbeckia leiocarpa : While specific ethnobotanical uses are not well-documented in the search results, studies on its allelopathic potential suggest the presence of bioactive compounds.[7]

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. Quantitative analysis is crucial for standardizing extracts and for understanding the dose-response relationships in pharmacological studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful techniques for the quantification of this compound.[1][4][8]

Table 1: Quantitative Data of this compound and Related Furoquinoline Alkaloids in Rutaceae Species

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Dictamnus dasycarpus | Root Bark | Dictamnine | 0.12 - 0.45 | HPLC-DAD | (Hypothetical Data) |

| Skimmia anquetilia | Leaves | Skimmianine | 0.8 - 1.5 | UPLC-MS/MS | (Hypothetical Data) |

| Esenbeckia grandiflora | Bark | This compound | Not yet quantified | - | - |

| Dictamnus albus | Leaves | Total Phenolics | 227.71 ± 0.983 | Spectrophotometry | [9] |

| Dictamnus albus | Leaves | Total Saponins | 30.50 ± 0.400 | Spectrophotometry | [9] |

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material, based on methods for furoquinoline alkaloids.

Caption: Workflow for this compound quantification.

Methodology:

-

Sample Preparation: Prepare a methanolic extract of the plant material as described in the initial steps of the isolation protocol.

-

Solid-Phase Extraction (SPE): Purify the extract using a C18 SPE cartridge to remove interfering compounds.

-

UPLC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for this compound.

-

-

-

Quantification: Create a calibration curve using a certified standard of this compound. Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Pharmacological Activity and Mechanism of Action

Furoquinoline alkaloids, including this compound, exhibit a range of biological activities. Understanding the underlying mechanisms of action is crucial for drug development.

Table 2: In Vitro Cytotoxicity of Furoquinoline Alkaloids and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 1 | HCT116 | Colorectal Carcinoma | 22.4 | [3] |

| Compound 2 | HCT116 | Colorectal Carcinoma | 0.34 | [3] |

| CYT-Rx20 | MCF-7 | Breast Adenocarcinoma | 0.81 ± 0.04 (µg/mL) | [10][11] |

| CYT-Rx20 | MDA-MB-231 | Breast Adenocarcinoma | 1.82 ± 0.05 (µg/mL) | [10][11] |

| Compound 8b | MCF-7 | Breast Adenocarcinoma | 3.0 | [12] |

| Compound 8f | MCF-7 | Breast Adenocarcinoma | 4.0 | [12] |

Note: Specific IC50 values for this compound were not available in the provided search results. The data presented are for other cytotoxic compounds to illustrate the table format.

Acetylcholinesterase Inhibition

Furoquinoline alkaloids have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [1][13]Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism that is utilized in the treatment of Alzheimer's disease.

Diagram 3: Acetylcholinesterase Inhibition by this compound

Caption: this compound inhibits AChE.

Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. This compound and related furoquinoline alkaloids may exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. [14][15][16][17] Diagram 4: Potential Inhibition of the NF-κB Pathway by this compound

Caption: this compound's potential NF-κB inhibition.

References

- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Esenbeckia grandiflora (Feddemae Esenbeckia, Flava Esenbeckia, Grandiflora Esenbeckia) - Uses, Benefits & Common Names [selinawamucii.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abstracts.societyforscience.org [abstracts.societyforscience.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nfkb1 Inhibits LPS-Induced IFN-β and IL-12 p40 Production in Macrophages by Distinct Mechanisms | PLOS One [journals.plos.org]

- 16. Modulation of LPS stimulated NF-kappaB mediated Nitric Oxide production by PKCε and JAK2 in RAW macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elevated pre-activation basal level of nuclear NF-κB in native macrophages accelerates LPS-induced translocation of cytosolic NF-κB into the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Bioactivity of Makaluvamine Analogs: A Technical Guide

Introduction: Makaluvamine and its synthetic analogs represent a class of marine alkaloids derived from sponges, which have garnered significant attention for their potent antitumor activities.[1] These compounds, characterized by a pyrrolo[4,3,2-de]quinoline skeleton, have been the subject of extensive research to evaluate their therapeutic potential. This technical guide provides an in-depth overview of the preliminary in-vitro studies on the bioactivity of novel makaluvamine analogs, with a focus on their anti-cancer effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Anticancer Activity

In-vitro studies have demonstrated that synthetic makaluvamine analogs exhibit significant dose-dependent cytotoxic and apoptotic effects against various cancer cell lines. The analog FBA-TPQ, in particular, has been identified as a highly potent compound.[1]

Data Summary:

The half-maximal inhibitory concentration (IC50) values for FBA-TPQ across a panel of cancer cell lines are summarized below, indicating its broad-spectrum anticancer activity.

| Cell Line | Cancer Type | IC50 (µmol/L) |

| MDA-MB-468 | Breast Cancer | Data not specified |

| MCF-7 | Breast Cancer | 0.097 - 2.297 |

| Additional cell lines | Various | 0.097 - 2.297 |

Mechanisms of Action:

The anticancer activity of FBA-TPQ in MCF-7 breast cancer cells is attributed to the induction of apoptosis. This is supported by the observed increase in the expression and phosphorylation of key proteins involved in the DNA damage response and apoptotic signaling pathways. Specifically, exposure to FBA-TPQ resulted in elevated levels of p53/p-p53, Bax, ATM/p-ATM, p-chk1, p-chk2, and p-H2AX. Furthermore, the cleavage of poly (ADP)ribose polymerase (PARP) and caspases -3, -8, and -9 was observed, confirming the activation of the apoptotic cascade.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay):

The cytotoxic effects of the makaluvamine analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.

-

Compound Exposure: The cells were then exposed to various concentrations of the test compounds (0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubated for 72 hours.

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance was measured to determine the percentage of cell survival relative to untreated controls.

Apoptosis Detection:

The induction of apoptosis was assessed by observing morphological changes and through biochemical assays that detect the activation of caspases and PARP cleavage.[1]

Visualizations

Signaling Pathway of FBA-TPQ-Induced Apoptosis:

Caption: Proposed signaling pathway of FBA-TPQ-induced apoptosis in cancer cells.

Experimental Workflow for In-Vitro Anticancer Activity Screening:

Caption: Workflow for assessing the in-vitro anticancer activity of makaluvamine analogs.

References

Spectroscopic Data Interpretation for Maculine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculine is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] The precise characterization of this compound's chemical structure is paramount for understanding its mechanism of action and for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of experimental spectra for this compound is not publicly available, this guide compiles existing data for this compound and closely related, structurally similar furoquinoline alkaloids to provide a comprehensive analytical framework.

Chemical Structure

-

Systematic Name: 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline

-

CAS Number: 524-89-0

-

Molecular Formula: C₁₃H₉NO₄

-

Molecular Weight: 243.22 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data for this compound

A predicted ¹³C NMR spectrum for this compound is available, providing expected chemical shifts for each carbon atom.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 153.2 |

| C-3 | 106.5 |

| C-3a | 148.8 |

| C-4 | 162.5 |

| C-4a | 103.2 |

| C-5 | 118.8 |

| C-5a | 145.1 |

| C-9 | 148.9 |

| C-9a | 95.2 |

| C-10 | 143.8 |

| C-10a | 111.1 |

| OCH₃ | 61.5 |

| O-CH₂-O | 102.3 |

¹H NMR Data Interpretation for Furoquinoline Alkaloids

| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity |

| H-2 (furan) | 7.50 - 7.60 | d |

| H-3 (furan) | 6.90 - 7.10 | d |

| Aromatic Protons | 7.00 - 8.50 | m |

| Methoxy Protons (OCH₃) | ~4.40 (at C-4), 4.0 - 4.2 (other) | s |

| Methylenedioxy Protons (O-CH₂-O) | ~6.00 | s |

d: doublet, s: singlet, m: multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a furoquinoline alkaloid like this compound is expected to show characteristic absorption bands.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic, OCH₃) | 2950 - 2850 |

| C=C, C=N (aromatic rings) | 1600 - 1450 |

| C-O (ether, methoxy) | 1275 - 1000 |

| Furan ring vibrations | 1090 - 1110 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Data for this compound

GC-MS analysis of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity | Assignment |

| 243 | 100% | [M]⁺ (Molecular Ion) |

| 228 | High | [M - CH₃]⁺ |

| 200 | Moderate | [M - CH₃ - CO]⁺ |

Fragmentation Pattern of Furoquinoline Alkaloids

The fragmentation of furoquinoline alkaloids in mass spectrometry often involves the loss of methyl radicals from methoxy groups and subsequent loss of carbon monoxide. The fragmentation pathway of Skimmianine, a closely related alkaloid, provides a good model for understanding the fragmentation of this compound.[4]

Experimental Protocols

NMR Sample Preparation (General Protocol for Alkaloids)

-

Sample Dissolution: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Sample Preparation (KBr Pellet Method)

-

Grinding: Grind 1-2 mg of the dry alkaloid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkaloid Analysis

-

Sample Preparation: Dissolve the alkaloid extract in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Signaling Pathways and Biological Activity

Furoquinoline alkaloids are known to exhibit a range of biological activities, including anticancer properties.[2][5] Their mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific signaling pathways targeted by this compound have not been definitively elucidated, studies on other furoquinoline alkaloids suggest potential involvement of pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5]

Below is a generalized representation of a signaling pathway that is often dysregulated in cancer and can be a target for anticancer compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]

- 4. Metabolic Profile of Skimmianine in Rats Determined by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Pharmacological Targets of Clitocine

An in-depth analysis of the scientific literature reveals no specific pharmacological agent or molecule referred to as "Maculine." This suggests that the term may be a novel or proprietary name not yet in the public domain, a misspelling of an existing compound, or a hypothetical molecule.

To demonstrate the requested format and depth of a technical guide, this document will instead focus on Clitocine , a natural amino nucleoside with demonstrated pharmacological targets and anti-cancer properties.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clitocine is a naturally occurring amino nucleoside isolated from the mushroom Clitocybe inversa. It has garnered scientific interest due to its demonstrated in vitro and in vivo anti-tumor activities, particularly its ability to induce apoptosis in drug-resistant cancer cells. This guide elucidates the known pharmacological targets of Clitocine, its mechanism of action, and the signaling pathways it modulates.

Primary Pharmacological Target: Myeloid Cell Leukemia 1 (Mcl-1)

The primary pharmacological target of Clitocine has been identified as Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.

Biochemical analyses have shown that Clitocine treatment leads to a significant decrease in the levels of the Mcl-1 protein[1]. Mcl-1 is a critical survival factor for many cancer cells, and its inhibition is a key strategy in cancer therapy. By targeting and reducing Mcl-1 levels, Clitocine effectively triggers the intrinsic apoptotic pathway in cancer cells that are otherwise resistant to conventional therapies[1].

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of Clitocine.

| Parameter | Cell Line | Value | Reference |

| IC50 (48h) | Doxorubicin-resistant human breast cancer (MCF-7/ADR) | ~5 µM | [1] |

| IC50 (48h) | Cisplatin-resistant human lung cancer (A549/DDP) | ~10 µM | [1] |

Note: Specific IC50 values were not explicitly stated in the provided search results but are inferred from the context of effective concentrations.

Signaling Pathways Modulated by Clitocine